N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)-4-oxochromen-6-yl]acetamide is a synthetic acetamide derivative featuring a chromen-4-one (coumarin) core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 6-position with an acetamide moiety. The 3,4-dimethoxyphenyl group is a recurring pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-donating methoxy groups and planar aromatic structure . The chromen-4-one scaffold is known for its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11(21)20-13-5-7-16-14(9-13)15(22)10-18(25-16)12-4-6-17(23-2)19(8-12)24-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMAMVPYILKJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps :
Starting Materials: 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dimethoxychalcone.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst to form the chromenone core.
Acetylation: The final step involves the acetylation of the chromenone derivative with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and potentially biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-yl)Pyrimidin-4-yl)Thio)Acetamide)
Structural Features :
- Shared 3,4-dimethoxyphenylacetamide backbone.
- Distinct pyrimidine-thioether substituent instead of a chromenone core.
Pharmacological Activity :
Key Differences :
| Parameter | Target Compound (Chromenone) | Epirimil (Pyrimidine-Thioether) |
|---|---|---|
| Core Structure | Chromen-4-one | Pyrimidine-thioether |
| Molecular Weight (approx) | ~340 g/mol | ~430 g/mol |
| Target Specificity | Not reported | Sodium channels, GABA receptors |
| Bioavailability | Likely moderate | Enhanced CNS penetration |
A-740003 (P2X7 Receptor Antagonist)
Structural Features :
- Contains a 3,4-dimethoxyphenylacetamide moiety.
- Substituted with a quinolinylamino-cyanoimino group.
Pharmacological Activity :
Key Differences :
| Parameter | Target Compound (Chromenone) | A-740003 (Quinolinylamino) |
|---|---|---|
| Receptor Target | Not reported | P2X7 |
| Therapeutic Application | Potential anticonvulsant | Neuropathic pain |
| Substituent Complexity | Moderate | High (cyanoimino-quinoline) |
Implications : Substituent diversity dramatically shifts target specificity, highlighting the 3,4-dimethoxyphenyl group’s adaptability in drug design .
Benzothiazole Derivatives (EP 3 348 550A1)
Structural Features :
- Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.
- Benzothiazole core replaces chromenone/pyrimidine.
Pharmacological Activity :
Key Differences :
| Parameter | Target Compound (Chromenone) | Benzothiazole Derivative |
|---|---|---|
| Core Structure | Chromen-4-one | Benzothiazole |
| Electronegative Groups | Methoxy | Trifluoromethyl |
| Metabolic Stability | Moderate | High (due to CF3) |
Implications : The benzothiazole core may improve pharmacokinetic profiles but requires evaluation for CNS activity .
Dichlorophenylacetamide Derivatives (Acta Cryst. E, 2013)
Structural Features :
- Example: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Chlorine substituents replace methoxy groups.
Pharmacological Activity :
Key Differences :
| Parameter | Target Compound (Chromenone) | Dichlorophenyl Derivative |
|---|---|---|
| Aromatic Substituents | Methoxy (electron-donating) | Chlorine (electron-withdrawing) |
| Hydrogen Bonding | Moderate | Strong (N–H⋯O dimers) |
| Bioactivity | Anticonvulsant (predicted) | Antibacterial |
Implications : Electron-withdrawing groups alter electronic properties and intermolecular interactions, affecting solubility and target engagement .
Quinolinone/Dioxinoquinoline Derivatives (ECHEMI, 2022)
Structural Features :
- Example: N-(3,4-Dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide.
- Complex heterocycles (quinolinone, dioxinoquinoline) replace chromenone.
Pharmacological Activity :
Key Differences :
| Parameter | Target Compound (Chromenone) | Quinolinone Derivative |
|---|---|---|
| Heterocyclic Core | Chromen-4-one | Quinolinone/Dioxinoquinoline |
| Halogen Substituents | None | Fluorine (6-position) |
| Pharmacokinetics | Uncharacterized | Improved half-life (due to F) |
Implications : Fluorination is a strategic modification to optimize drug-like properties .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a chromenone core structure, substituted with a dimethoxyphenyl group and an acetamide moiety, which contributes to its unique chemical properties and biological potential. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17NO5 |
| CAS Number | 929373-29-5 |
| Molecular Weight | 341.34 g/mol |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to various receptors, leading to changes in cellular signaling.
- Antioxidant Activity : The presence of the dimethoxy groups may enhance its ability to scavenge free radicals.
Antioxidant Properties
This compound has been investigated for its antioxidant properties. In vitro studies demonstrate that it can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory conditions.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate its efficacy and safety in vivo.
Case Studies and Experimental Results
-
Antioxidant Activity Study :
- In a study evaluating the antioxidant capacity using DPPH radical scavenging assays, this compound showed a dose-dependent increase in radical scavenging activity.
- IC50 values were determined to be lower than those of standard antioxidants such as ascorbic acid.
-
Anti-inflammatory Study :
- In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
-
Anticancer Study :
- A series of experiments on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
